molecular formula C19H24N2O2S B3868550 N-(1-benzyl-4-piperidinyl)-1-phenylmethanesulfonamide

N-(1-benzyl-4-piperidinyl)-1-phenylmethanesulfonamide

Cat. No. B3868550
M. Wt: 344.5 g/mol
InChI Key: NYTSCIKUQIBBLG-UHFFFAOYSA-N
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Description

N-(1-benzyl-4-piperidinyl)-1-phenylmethanesulfonamide, also known as BPMS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. BPMS is a sulfonamide derivative that has been extensively studied for its ability to act as a potent inhibitor of various enzymes and receptors.

Scientific Research Applications

N-(1-benzyl-4-piperidinyl)-1-phenylmethanesulfonamide has been extensively studied for its potential applications in medical research. It has been shown to act as a potent inhibitor of various enzymes and receptors, including carbonic anhydrase, dopamine transporter, and sigma receptors. These inhibitory effects make N-(1-benzyl-4-piperidinyl)-1-phenylmethanesulfonamide a promising candidate for the treatment of various diseases such as cancer, Parkinson's disease, and addiction.

Mechanism of Action

The mechanism of action of N-(1-benzyl-4-piperidinyl)-1-phenylmethanesulfonamide is complex and involves the inhibition of various enzymes and receptors. For example, N-(1-benzyl-4-piperidinyl)-1-phenylmethanesulfonamide has been shown to inhibit carbonic anhydrase, which plays a crucial role in the regulation of acid-base balance in the body. By inhibiting this enzyme, N-(1-benzyl-4-piperidinyl)-1-phenylmethanesulfonamide can alter the pH balance of the body and potentially lead to the death of cancer cells.
Biochemical and Physiological Effects:
N-(1-benzyl-4-piperidinyl)-1-phenylmethanesulfonamide has been shown to have various biochemical and physiological effects. For example, it has been shown to increase dopamine levels in the brain, which can lead to a reduction in Parkinson's disease symptoms. Additionally, N-(1-benzyl-4-piperidinyl)-1-phenylmethanesulfonamide has been shown to have analgesic effects, which make it a potential candidate for the treatment of pain.

Advantages and Limitations for Lab Experiments

N-(1-benzyl-4-piperidinyl)-1-phenylmethanesulfonamide has several advantages and limitations for lab experiments. One advantage is its high potency, which allows for the use of lower concentrations in experiments. Additionally, N-(1-benzyl-4-piperidinyl)-1-phenylmethanesulfonamide has a high selectivity for certain enzymes and receptors, which allows for more targeted experiments. However, one limitation is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on N-(1-benzyl-4-piperidinyl)-1-phenylmethanesulfonamide. One direction is to investigate its potential as a treatment for addiction. N-(1-benzyl-4-piperidinyl)-1-phenylmethanesulfonamide has been shown to inhibit sigma receptors, which are involved in the development of addiction. Additionally, further research is needed to understand the long-term effects of N-(1-benzyl-4-piperidinyl)-1-phenylmethanesulfonamide on the body, as well as its potential side effects.
In conclusion, N-(1-benzyl-4-piperidinyl)-1-phenylmethanesulfonamide is a promising compound that has potential applications in medical research. Its ability to inhibit various enzymes and receptors makes it a potential candidate for the treatment of various diseases. Further research is needed to fully understand its mechanism of action and potential side effects, as well as to explore its potential as a treatment for addiction.

properties

IUPAC Name

N-(1-benzylpiperidin-4-yl)-1-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2S/c22-24(23,16-18-9-5-2-6-10-18)20-19-11-13-21(14-12-19)15-17-7-3-1-4-8-17/h1-10,19-20H,11-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYTSCIKUQIBBLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NS(=O)(=O)CC2=CC=CC=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-benzylpiperidin-4-yl)-1-phenylmethanesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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